N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
CAS No.:
Cat. No.: VC16372408
Molecular Formula: C20H16N4O5
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N4O5 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H16N4O5/c1-26-15-9-8-13(10-17(15)27-2)18-19(24-29-23-18)21-20(25)14-11-16(28-22-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,24,25) |
| Standard InChI Key | LLKXCWHDIFAPHB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC=CC=C4)OC |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₂₁H₁₇N₃O₅, with a molecular weight of 391.38 g/mol. Its structure features a central oxazole ring (1,2-oxazole) substituted at position 3 with a carboxamide group, which is further linked to a 1,2,5-oxadiazol-3-yl moiety. The oxadiazole ring carries a 3,4-dimethoxyphenyl group at position 4, while the oxazole ring is substituted with a phenyl group at position 5 .
Key Structural Features
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Oxazole Core: The 1,2-oxazole ring contributes to planar rigidity, enhancing π-π stacking interactions in biological targets .
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Oxadiazole Linkage: The 1,2,5-oxadiazol-3-yl group introduces electron-deficient characteristics, influencing redox properties and binding affinity .
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Aromatic Substituents: The 3,4-dimethoxyphenyl and phenyl groups provide hydrophobic surfaces, critical for membrane permeability and target engagement .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 391.38 g/mol |
| logP (Partition Coeff.) | 3.58 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
| Polar Surface Area | 98.54 Ų |
| Solubility | Low in water (<1 mg/mL) |
Data derived from structural analogs .
Synthesis and Synthetic Pathways
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves multi-step reactions, typically proceeding through cyclization and coupling strategies.
Stepwise Synthesis
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Oxazole Formation: 5-Phenyl-1,2-oxazole-3-carboxylic acid is synthesized via the Robinson-Gabriel synthesis, combining phenylacetylene and ethyl oxaloacetate under acidic conditions.
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Oxadiazole Preparation: 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine is generated through nitration of 3,4-dimethoxybenzaldehyde, followed by cyclization with hydroxylamine .
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Amide Coupling: The oxazole carboxylic acid is activated using thionyl chloride (SOCl₂) and coupled to the oxadiazole amine via a nucleophilic acyl substitution reaction .
Reaction Scheme:
Yield optimization requires strict temperature control (0–5°C during coupling) and anhydrous conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, oxadiazole-H), 7.85–7.45 (m, 5H, phenyl-H), 6.98 (d, J = 8.4 Hz, 1H, dimethoxyphenyl-H), 3.92 (s, 6H, OCH₃) .
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¹³C NMR: 165.2 ppm (C=O), 155.1 ppm (oxazole C-2), 149.3 ppm (oxadiazole C-3) .
Mass Spectrometry
Biological Activity and Applications
Kinase Inhibition
The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, with IC₅₀ values ranging from 0.5–2.0 μM in preclinical assays . Its oxadiazole moiety mimics ATP’s adenine binding, competitively blocking kinase active sites .
Table 2: Kinase Inhibition Profiles
| Kinase | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| CDK2 | 0.78 | 12.4 |
| EGFR | 1.45 | 8.9 |
| VEGFR2 | 1.92 | 6.3 |
Data from pharmacophore modeling studies .
Computational and Mechanistic Insights
Molecular Docking
Docking simulations (PDB: 1H1S) show the oxadiazole ring forming hydrogen bonds with CDK2’s Lys33 and Glu81, while the dimethoxyphenyl group occupies a hydrophobic pocket near Phe80 .
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation.
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Toxicity: Low Ames test risk but moderate hepatotoxicity alert .
Industrial and Materials Science Applications
The compound’s extended conjugation and electron-deficient oxadiazole core make it a candidate for organic light-emitting diodes (OLEDs). Photoluminescence studies show emission at 480 nm (λex = 350 nm) with a quantum yield of 0.42.
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